molecular formula C19H18Cl2N2O B12744161 N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide CAS No. 170658-13-6

N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide

Cat. No.: B12744161
CAS No.: 170658-13-6
M. Wt: 361.3 g/mol
InChI Key: MZGGBNPFQQLSFS-LICLKQGHSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide typically involves the reaction of 2,4-dichloroaniline with a suitable isoquinoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) may be employed for monitoring and analysis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-1(2H)-isoquinolinylidene)acetamide
  • N-(2,4-Dichlorophenyl)-2-(3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide

Uniqueness

N-(2,4-Dichlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and isoquinoline moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

170658-13-6

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

(2E)-N-(2,4-dichlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

InChI

InChI=1S/C19H18Cl2N2O/c1-19(2)11-12-5-3-4-6-14(12)17(23-19)10-18(24)22-16-8-7-13(20)9-15(16)21/h3-10,23H,11H2,1-2H3,(H,22,24)/b17-10+

InChI Key

MZGGBNPFQQLSFS-LICLKQGHSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=C(C=C(C=C3)Cl)Cl)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3=C(C=C(C=C3)Cl)Cl)N1)C

Origin of Product

United States

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